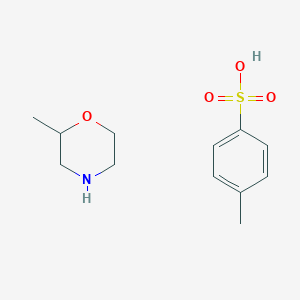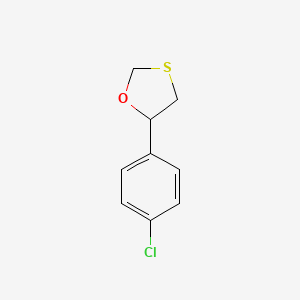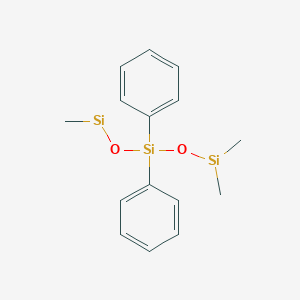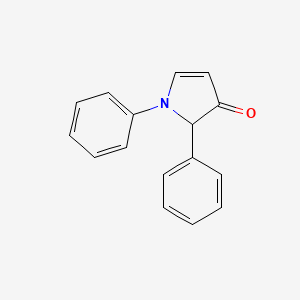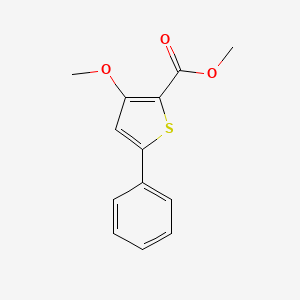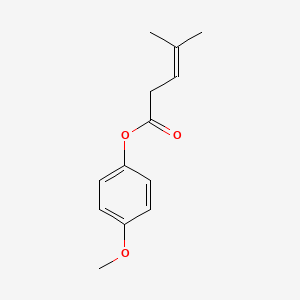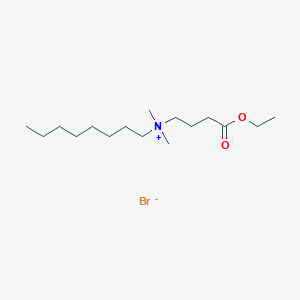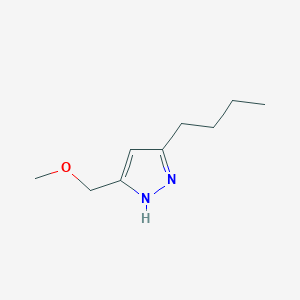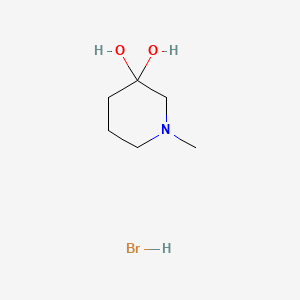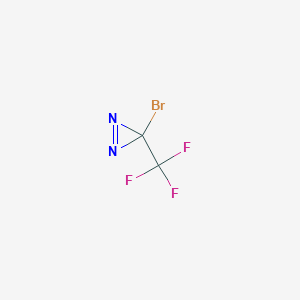
3-Bromo-3-(trifluoromethyl)diazirine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-3-(trifluoromethyl)diazirine is a compound of significant interest in the field of chemical biology and materials science. It is characterized by the presence of a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. The compound is known for its utility in photoaffinity labeling, a technique used to study molecular interactions by forming covalent bonds upon exposure to light .
Méthodes De Préparation
The synthesis of 3-Bromo-3-(trifluoromethyl)diazirine typically involves the preparation of a tosyl oxime from an aryl trifluoromethyl ketone, followed by treatment with liquid ammonia to yield the corresponding diaziridine. The diaziridine is then oxidized to form the diazirine using various oxidants such as silver oxide . Industrial production methods often employ scalable and efficient Suzuki-Miyaura coupling conditions to ensure minimal perturbation of the diazirine structure .
Analyse Des Réactions Chimiques
3-Bromo-3-(trifluoromethyl)diazirine undergoes a variety of chemical reactions, including:
Photochemical Reactions: Upon exposure to light, the diazirine ring loses nitrogen to form a reactive carbene intermediate.
Substitution Reactions: The bromine atom can be substituted with other groups using reagents like N-bromosuccinimide.
Cross-Coupling Reactions: The compound is compatible with Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds.
Common reagents used in these reactions include silver oxide for oxidation, N-bromosuccinimide for substitution, and palladium catalysts for cross-coupling. Major products formed from these reactions include various substituted diazirines and carbene intermediates .
Applications De Recherche Scientifique
3-Bromo-3-(trifluoromethyl)diazirine has a wide range of applications in scientific research:
Mécanisme D'action
The primary mechanism of action for 3-Bromo-3-(trifluoromethyl)diazirine involves the generation of reactive carbene intermediates upon photochemical activation. These carbenes can insert into nearby C-H, O-H, or N-H bonds, forming covalent bonds with target molecules . This property makes the compound highly valuable for labeling and crosslinking applications in both biological and material sciences .
Comparaison Avec Des Composés Similaires
3-Bromo-3-(trifluoromethyl)diazirine is unique due to its trifluoromethyl group, which enhances its stability and reactivity compared to other diazirines. Similar compounds include:
3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine: Used for similar photoaffinity labeling applications.
3-(3-(Bromomethyl)-5-ethynylphenyl)-3-(trifluoromethyl)-3H-diazirine: Contains additional functional groups for chemical probe synthesis.
These compounds share the diazirine core structure but differ in their substituents, which can influence their reactivity and application scope.
Propriétés
Numéro CAS |
117113-33-4 |
|---|---|
Formule moléculaire |
C2BrF3N2 |
Poids moléculaire |
188.93 g/mol |
Nom IUPAC |
3-bromo-3-(trifluoromethyl)diazirine |
InChI |
InChI=1S/C2BrF3N2/c3-1(7-8-1)2(4,5)6 |
Clé InChI |
SBTCLUTTYIKSTD-UHFFFAOYSA-N |
SMILES canonique |
C1(N=N1)(C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


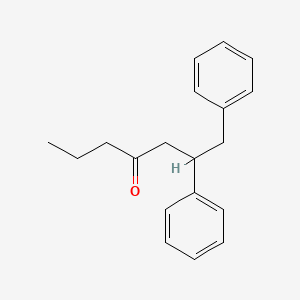
![N-[(2-Ethenyl-4,5-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B14302194.png)
